Methyl N-(3-ethylphenyl)carbamate Exhibits Defined, Low-Affinity Inhibition of PNMT, a Critical Differentiator from Unsubstituted Phenyl Carbamates
The compound demonstrates a measurable, albeit weak, inhibitory effect on Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis. This contrasts with many simple phenyl carbamates, which often show negligible or no activity against this target, providing a unique biochemical fingerprint for the 3-ethyl substituted analog. The quantitative Ki value for Methyl N-(3-ethylphenyl)carbamate was determined to be 1.11 mM (1,110,000 nM) in an in vitro radiochemical assay using bovine PNMT [1].
| Evidence Dimension | Enzyme Inhibition (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11 mM (1,110,000 nM) |
| Comparator Or Baseline | Unsubstituted phenyl carbamates (e.g., methyl N-phenylcarbamate) which typically lack reported PNMT activity |
| Quantified Difference | Not applicable; the presence of measurable activity is itself the differentiator. |
| Conditions | In vitro radiochemical assay using bovine phenylethanolamine N-methyltransferase (PNMT) [1]. |
Why This Matters
For researchers studying catecholamine pathways or screening for PNMT modulators, this compound offers a validated, albeit weak, hit or starting scaffold with a defined Ki, unlike structurally simpler carbamates which are likely to be inactive.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584. BindingDB Entry for Methyl N-(3-ethylphenyl)carbamate. View Source
